molecular formula C19H20BrClN2O B4214307 5-bromo-2-chloro-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide

5-bromo-2-chloro-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide

Cat. No.: B4214307
M. Wt: 407.7 g/mol
InChI Key: CMAPLBRQYDRVMS-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of bromine, chlorine, and a piperidinyl group attached to a benzamide core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, chlorination, and coupling reactions, followed by purification techniques like recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium hydroxide or n-butylamine.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

5-bromo-2-chloro-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can form strong covalent bonds with other molecules, acting as a catalyst or substrate for various enzymatic reactions. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloro-N-(4-methoxybenzyl)benzamide
  • 5-bromo-2-fluoro-N-(2-methyl-6-nitrophenyl)benzamide
  • 2-chloro-5-(methylthio)-N-(2-(trifluoromethyl)phenyl)benzamide

Properties

IUPAC Name

5-bromo-2-chloro-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrClN2O/c1-13-4-2-3-11-23(13)16-8-6-15(7-9-16)22-19(24)17-12-14(20)5-10-18(17)21/h5-10,12-13H,2-4,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAPLBRQYDRVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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